molecular formula C8H15NO2 B8415898 Ethyl 2-dimethylaminomethylacrylate

Ethyl 2-dimethylaminomethylacrylate

Cat. No. B8415898
M. Wt: 157.21 g/mol
InChI Key: ARRAXQACCPPUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04074051

Procedure details

A solution of 2-dimethylaminomethylacrylic acid (129g) in concentrated sulphuric acid (105 ml, 98%) and ethanol (500 ml) was boiled under reflux for 3 hours. After evaporating to half volume and pouring the residue into water (1 liter), anhydrous sodium carbonate (212g) was added and the solution was allowed to stand for 3 hours, when it gave a neutral reaction. The aqueous mixture was extracted with ether (3 × 250 ml), after drying over anhydrous sodium sulphate, the ether extract was evaporated at atmospheric pressure. The residual pale yellow oil was distilled under reduced pressure to give ethyl 2-dimethylaminomethylacrylate (86g, 55% boiling point 84° C/20 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5](=[CH2:9])[C:6]([OH:8])=[O:7])[CH3:3].[CH2:10](O)[CH3:11]>S(=O)(=O)(O)O>[CH3:1][N:2]([CH2:4][C:5](=[CH2:9])[C:6]([O:8][CH2:10][CH3:11])=[O:7])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC(C(=O)O)=C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
105 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After evaporating to half volume
ADDITION
Type
ADDITION
Details
pouring the residue into water (1 liter), anhydrous sodium carbonate (212g)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
when it gave
CUSTOM
Type
CUSTOM
Details
a neutral reaction
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ether (3 × 250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over anhydrous sodium sulphate
EXTRACTION
Type
EXTRACTION
Details
the ether extract
CUSTOM
Type
CUSTOM
Details
was evaporated at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The residual pale yellow oil was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C)CC(C(=O)OCC)=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.